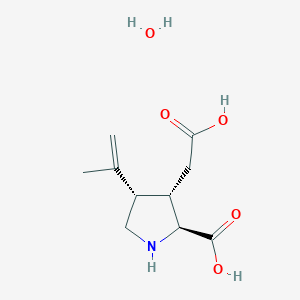

Kainic acid monohydrate

Vue d'ensemble

Description

Kainic acid (KA) is a potent neuroexcitatory and neurotoxic compound that is a conformationally restricted analogue of glutamic acid. It was originally isolated from the seaweed Digenea simplex and has been used in traditional Japanese medicine. Kainic acid has three asymmetric centers and possesses two carboxylic acid moieties and an isopropylene side chain. It has been found to directly excite cortical neurons and potentiate the effects of L-glutamate, suggesting its action as a direct agonist at glutamate receptors. The neurotoxic action of kainic acid is significant and has been linked to its excitatory effects on neurons, leading to the term "excitotoxins" for this group of compounds .

Synthesis Analysis

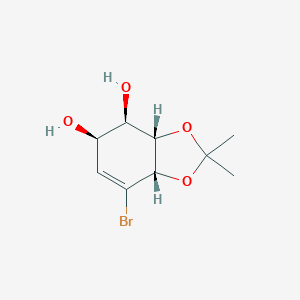

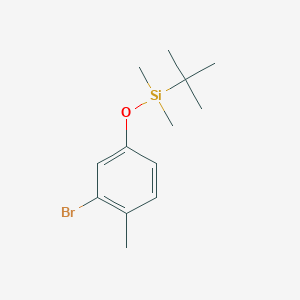

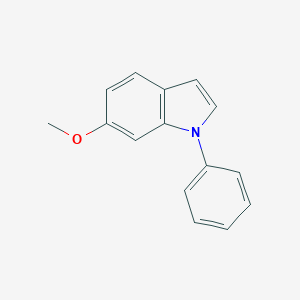

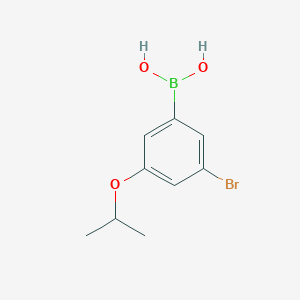

Several approaches have been developed for the total synthesis of (-)-kainic acid. One method involves a [3 + 2] cycloaddition of azomethine ylide with chiral butenolide, followed by regio- and stereoselective lithiation of the pyrrolidine ring and trapping with carbon dioxide . Another synthesis route uses a diastereoselective intramolecular [3 + 2] cycloaddition reaction of an aryl cyclopropyl ketone with an alkyne . A different strategy starts from trans-4-hydroxy-L-proline and includes diastereoselective enolate alkylation and cuprate substitution reactions . Ring-closing metathesis and intramolecular Michael addition have also been employed for the construction of the pyrrolidine ring . A practical synthesis features the stereoselective alkylation of an iodolactone intermediate derived from (+)-carvone . Additionally, a short synthesis involving a Cu-catalyzed Michael addition-cyclization reaction has been reported , as well as a high-pressure-promoted Diels-Alder cycloaddition .

Molecular Structure Analysis

The molecular structure of kainic acid is characterized by its pyrrolidine core and the presence of multiple stereocenters. The C-3 isopropylene group and C-2 carboxyl side chain are oriented in the cis position, while the two carboxyl groups are trans to each other. This unique configuration is crucial for its biological activity and poses a challenge for synthetic chemists aiming to replicate the natural product .

Chemical Reactions Analysis

Kainic acid has been shown to stimulate the release of excitatory amino acids such as glutamic and aspartic acids in a calcium-dependent manner. This release is not unique to the cerebellum but also occurs in hippocampal and striatal slices. The effects of kainic acid on neurotransmitter release suggest the activation of presynaptic receptors on glutamatergic and aspartergic terminals . The specificity of kainic acid's action is highlighted by its inability to mimic the effects of other neurotransmitter agonists or antagonists, and its effects are not replicated by compounds with low affinity for the KA receptor .

Physical and Chemical Properties Analysis

Kainic acid's physical and chemical properties are closely tied to its molecular structure. The presence of carboxylic acid groups contributes to its acidity and solubility in water. The stereochemistry of kainic acid is essential for its interaction with glutamate receptors and its subsequent neuroexcitatory and neurotoxic effects. The compound's stability and reactivity are influenced by the pyrrolidine ring and the isopropylene side chain, which are key targets in synthetic strategies .

Applications De Recherche Scientifique

Neuroscience Research

Kainic acid monohydrate is a marine natural product and extremely useful for neuroscience research . It has been found pharmacologically to be a potent agonist at the ionotropic glutamate receptor (iGluR) . With its structure so similar to glutamic acid, kainic acid binds with high affinity to iGluR, prompting an influx of various cations resulting in cell death . For this reason, kainic acid has been used to create useful animal model systems which mimic neurological disorders .

Method of Application

In neuroscience research, kainic acid monohydrate activates kainate receptors expressed in Xenopus oocytes . A representative time course of GluK1 (GluR5) current is activated by a transient application of 1 µM Kainic acid monohydrate at a holding potential of -80 mV .

Results or Outcomes

The activation of kainate receptors by kainic acid monohydrate leads to an influx of various cations resulting in cell death . This property has been exploited to create animal model systems that mimic neurological disorders .

Stereotaxic Intrahippocampal Administration

Kainic acid monohydrate is also used in a standardized protocol for stereotaxic intrahippocampal administration combined with electroencephalographic seizure monitoring in mice .

Results or Outcomes

Agonist of Kainate Receptors

Kainic acid monohydrate is an agonist at the kainate class of ionotropic glutamate receptors . It’s used to study the mechanisms of excitation-induced neuronal apoptosis .

Method of Application

Kainic acid monohydrate activates kainate receptors expressed in Xenopus oocytes . A representative time course of GluK1 (GluR5) current is activated by a transient application of 1 µM Kainic acid monohydrate at a holding potential of -80 mV .

Results or Outcomes

The activation of kainate receptors by kainic acid monohydrate leads to an influx of various cations resulting in cell death . This property has been exploited to create animal model systems that mimic neurological disorders .

Experimental Epilepsy Induction

Kainic acid monohydrate is used to induce experimental epilepsy in rodents .

Results or Outcomes

Regulation of Serotonergic Activity

Kainic acid seems to regulate serotonergic activity in the vertebrate retina .

Results or Outcomes

Excitotoxic Lesion Induction

Kainic acid is commonly injected into laboratory animal models to study the effects of experimental ablation . It is a direct agonist of the glutamic kainate receptors and large doses of concentrated solutions produce immediate neuronal death by overstimulating neurons to death . Such damage and death of neurons is referred to as an excitotoxic lesion .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNZRJRSYLQHLT-SLGZUKMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206732 | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kainic acid monohydrate | |

CAS RN |

58002-62-3 | |

| Record name | Kainic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058002623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I519JC63XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

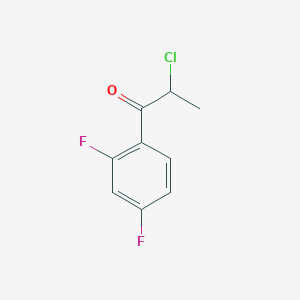

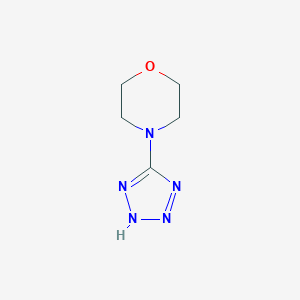

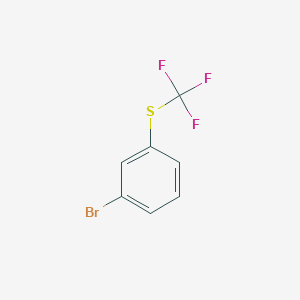

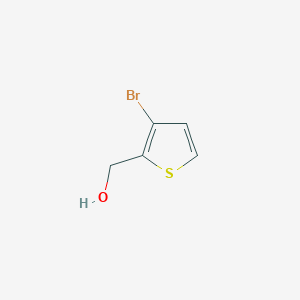

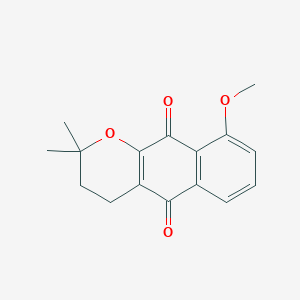

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)